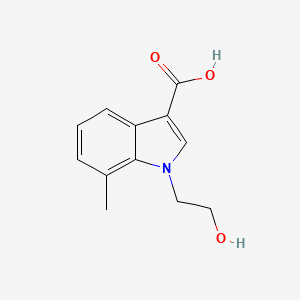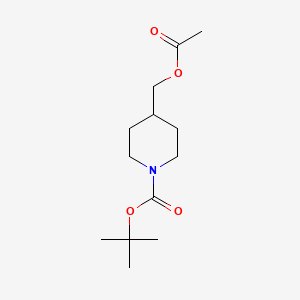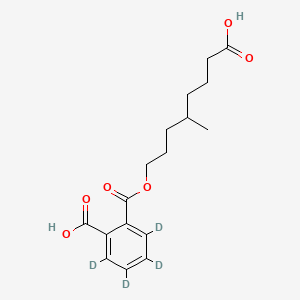![molecular formula C5H7N5OS B13842292 2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)
2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile . This reaction can be carried out under microwave-assisted conditions, which offers advantages such as reduced reaction times and improved yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis is a promising approach due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include bromomalononitrile for cyclization and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidin-7-one derivatives, which have been evaluated for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, leading to DNA damage and inhibition of cancer cell proliferation . This compound also interacts with other molecular targets, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure and have been investigated for various biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also exhibit significant biological activities and are used in similar research applications.
Uniqueness
2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one is unique due to its dual amino groups, which enhance its reactivity and potential for forming diverse derivatives. Its ability to inhibit topoisomerase I and other molecular targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H7N5OS |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
2,5-diamino-3,6-dihydro-2H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H7N5OS/c6-4-8-2-1(3(11)10-4)12-5(7)9-2/h5H,7H2,(H4,6,8,9,10,11) |
InChI Key |
VAXQJACAEOMLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC2=C(S1)C(=O)NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)



![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)


![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
